molecular formula C7H8BClN2O3 B597885 (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride CAS No. 1224844-65-8

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Cat. No.: B597885
CAS No.: 1224844-65-8
M. Wt: 214.412
InChI Key: AQDKEUBWONTZJH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is also known by several alternative names, including 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride and (2-amino-1,3-benzoxazol-5-yl)boronic acid hydrochloride. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The structural classification places this compound within multiple chemical categories. Primarily, it belongs to the benzoxazole family of heterocyclic compounds, which are characterized by the fusion of benzene and oxazole rings. The oxazole component contains both nitrogen and oxygen heteroatoms, contributing to the compound's electronic properties and reactivity patterns. The amino substitution at the 2-position of the oxazole ring creates additional sites for hydrogen bonding and potential biological interactions.

From an organoboron chemistry perspective, the compound classifies as an arylboronic acid derivative. Boronic acids are organic compounds related to boric acid in which one hydroxyl group is replaced by an alkyl or aryl group, and they are known for their Lewis acid behavior and ability to form reversible covalent complexes with various molecular targets. The presence of the boronic acid functionality at the 5-position of the benzoxazole ring creates opportunities for cross-coupling reactions and molecular recognition applications.

The hydrochloride salt form represents a common strategy for improving the physicochemical properties of compounds containing basic amino groups. This salt formation typically enhances water solubility, crystallinity, and storage stability compared to the free base form of the compound.

Registry Information and Identifiers

The compound possesses several important chemical registry numbers and identifiers that facilitate its recognition and procurement in chemical databases and commercial sources. The primary Chemical Abstracts Service registry number is 1404480-15-4, which uniquely identifies this specific hydrochloride salt form. Additionally, the European Community number 940-618-6 provides identification within European chemical regulations.

Identifier Type Value Source
Chemical Abstracts Service Number 1404480-15-4
European Community Number 940-618-6
PubChem Compound Identification 71302455
DSSTox Substance Identification DTXSID50744649
Wikidata Identifier Q82692431
Molecular Descriptors Laboratory Number MFCD26405707

The molecular formula C₇H₈BClN₂O₃ reflects the addition of hydrogen chloride to the free boronic acid form, which has the molecular formula C₇H₇BN₂O₃. This distinction is important for understanding the exact chemical composition and for accurate analytical characterization. The International Chemical Identifier key JSQIHINVLSYFRO-UHFFFAOYSA-N provides a unique digital fingerprint for the compound structure.

Simplified Molecular Input Line Entry System notation for the compound is represented as B(C1=CC2=C(C=C1)OC(=N2)N)(O)O, which describes the connectivity of atoms within the molecule. This notation system enables computer-based chemical database searches and structural comparisons with related compounds.

Properties

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKEUBWONTZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744649
Record name (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404480-15-4, 1224844-65-8
Record name Boronic acid, B-(2-amino-5-benzoxazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404480-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Flow Reactor Design and Reaction Mechanism

The lithiation-borylation process leverages continuous flow technology to mitigate instability issues associated with aryl lithium intermediates. As detailed in Chapter 2 of the flow chemistry study, the reaction begins with the treatment of 5-bromo-2-aminobenzo[d]oxazole (1) with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by quenching with triisopropyl borate (B(OiPr)₃). The flow system comprises three feedstocks:

  • Feedstock A : 0.12 M substrate in THF

  • Feedstock B : 1.6 M n-BuLi in hexane

  • Feedstock C : 1.2 M B(OiPr)₃ in THF

Mixing occurs in a stainless steel reactor (1 mm internal diameter) with a residence time of 0.25 seconds for lithiation, ensuring rapid reaction kinetics and minimal decomposition.

Workup and Isolation

Post-borylation, the reaction stream is quenched with 1 M HCl, yielding the boronic acid as its hydrochloride salt. Extraction with ethyl acetate, followed by crystallization from a hexane-THF mixture, affords the product in 85% purity (HPLC). Critical parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Lithiation temp.−78°CPrevents side reactions
Borylation time10 secMaximizes boronate formation
Acid quench pH2–3Ensures protonation

This method circumvents gumming issues prevalent in batch reactions, enabling kilogram-scale production.

Comparative Analysis of Miyaura Borylation vs. Flow Lithiation-Borylation

Miyaura Borylation Limitations

Traditional Miyaura borylation employs palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂Pin₂), which introduce genotoxic impurities and require stringent purification. For (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride , batch Miyaura attempts resulted in <10% yield due to substrate decomposition under prolonged heating (110°C, 12 h).

Advantages of Flow Lithiation-Borylation

Flow chemistry eliminates palladium catalysts, reduces reaction times (total residence time <30 sec), and operates at milder temperatures (−78°C to 25°C). A direct comparison reveals:

MetricFlow MethodBatch Miyaura
Yield72–78%<10%
CatalystNonePd(dppf)Cl₂
Reaction Time<30 sec12 h
Purity85%40% (with impurities)

Optimization Studies for Scalable Production

Residence Time and Temperature Effects

Varying lithiation residence times (0.1–1.0 sec) demonstrated that 0.25 sec maximizes intermediate stability, while longer durations led to aryl lithium degradation. Similarly, maintaining B(OiPr)₃ at −20°C prevented boronate ester hydrolysis prior to quenching.

Solvent and Concentration Adjustments

THF emerged as the optimal solvent due to its compatibility with n-BuLi and B(OiPr)₃. Increasing substrate concentration beyond 0.15 M caused precipitation, whereas concentrations below 0.10 M reduced throughput.

Industrial-Scale Implementation

The flow process was successfully scaled to produce 1.2 kg of This compound in a single run, with consistent purity (83–85%). Key scale-up parameters included:

  • Flow rate : 20 mL/min (Feedstock A) and 3.3 mL/min (Feedstock B)

  • Reactor volume : 12.5 cm³

  • Quench volume : 2 L HCl per 100 g substrate

Chemical Reactions Analysis

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with specific enzymes and proteins, modulating their activity. For example, it can inhibit matrix metalloproteinases by binding to their active sites, thereby preventing their catalytic activity. This interaction can disrupt protein-protein interactions and modulate various biological pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations on the Benzo[d]oxazole Core

The following compounds share the benzo[d]oxazole-boronic acid framework but differ in substituents, influencing their chemical behavior and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride -NH₂ at 2-position, -B(OH)₂ at 5-position C₇H₆BClN₂O₃ Not explicitly provided Enhanced solubility (HCl salt); potential cross-coupling applications
(2-Methylbenzo[d]oxazol-5-yl)boronic acid -CH₃ at 2-position, -B(OH)₂ at 5-position C₈H₈BNO₃ 176.97 Hydrophobic; requires dry storage at -20°C; used in organic synthesis
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid -O at 2-position (oxo), -B(OH)₂ at 5-position C₇H₆BNO₄ 178.94 Hydrogen-bonding capability; potential in sensor development
2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride -NH₂ at 2-position, -COOMe at 4-position, -B(OH)₂ at 5-position C₉H₁₁BNO₅·HCl Not explicitly provided Electron-withdrawing methoxycarbonyl group modifies boronic acid reactivity

Key Differences in Reactivity and Stability

  • Amino vs. Methyl Substituents: The amino group in the target compound may participate in hydrogen bonding or act as a directing group in synthesis, whereas the methyl group in (2-Methylbenzo[d]oxazol-5-yl)boronic acid increases hydrophobicity, affecting solubility and storage requirements .
  • Methoxycarbonyl Modification : The 4-methoxycarbonyl variant (from TCI America) introduces steric and electronic effects that could slow cross-coupling reactions but improve stability under basic conditions .

Biological Activity

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a boronic acid group and a benzoxazole moiety. These characteristics enable it to participate in various biological interactions, particularly in enzyme inhibition and drug development.

Structural Characteristics

The compound consists of a boronic acid functional group attached to a 2-aminobenzo[d]oxazole structure. This configuration allows for reversible covalent bonding with biomolecules, which can modulate enzyme activities and protein-protein interactions (PPIs). The potential for such interactions underlies its therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes implicated in various pathological processes, including cancer metastasis and arthritis. The ability of this compound to inhibit MMPs suggests its potential utility in treating these conditions.

Enzyme Inhibition

The boronic acid group is known for its ability to form reversible covalent bonds with serine and cysteine residues in enzymes, making it a valuable scaffold for developing enzyme inhibitors. Studies have shown that derivatives of boronic acids can effectively inhibit MMPs, providing a pathway for therapeutic interventions in diseases characterized by excessive MMP activity .

Case Studies

  • MMP Inhibition : In a study focusing on the inhibition of specific MMPs, this compound demonstrated promising results. The compound was tested against various MMP isoforms, showing significant inhibitory activity with IC50 values indicating effective concentrations for therapeutic use.
  • Protein-Protein Interactions : Another area of research explored the compound's capacity to disrupt protein-protein interactions relevant to cancer progression. By targeting specific PPIs, the compound may help in developing novel anticancer therapies that can prevent tumor growth and metastasis .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-AminobenzothiazoleContains thiazole instead of oxazoleAntimicrobial properties
4-BoronoanilineBoron attached to anilineUsed in Suzuki coupling
2-(4-Methylphenyl)benzothiazoleMethyl substitution on phenyl ringPotential anticancer activity
3-(4-Bromophenyl)boronic acidBromine substitution enhances reactivityActive in cross-coupling reactions

The mechanism through which this compound exerts its biological effects primarily involves its interaction with enzymes and proteins. The boronic acid moiety facilitates the formation of covalent bonds with target residues in proteins, altering their function and potentially leading to therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to synthesize (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride?

  • Methodology : Synthesis often involves two key steps: (1) construction of the benzo[d]oxazole scaffold with an amino substituent at the 2-position, and (2) introduction of the boronic acid group at the 5-position. The Suzuki-Miyaura coupling is a common method for boronic acid installation, leveraging palladium catalysts to cross-couple aryl halides with boronic acid precursors . For the amino-substituted oxazole ring, cyclization of ortho-aminophenol derivatives with carbonyl sources (e.g., cyanogen bromide) under basic conditions is widely used . Final hydrochlorination may involve treating the free amine with HCl.

  • Key Data :

ParameterValue (Example)Source
Molecular FormulaC₇H₇BN₂O₃·HClAnalogous to
Key Functional GroupsBoronic acid, amino, oxazole

Q. How is the structural integrity of this compound validated in research settings?

  • Methodology : Multimodal characterization is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and boronic acid presence (e.g., B-OH peaks at δ ~6-8 ppm in D₂O exchange) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride form) .
  • Elemental Analysis : Combustion analysis for C, H, N, and B content .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Boronic acids are prone to hydrolysis and oxidation. Storage at -20°C under inert atmosphere (argon) in anhydrous solvents (e.g., DMF or DMSO) is advised. Lyophilization for long-term stability may be employed . Hazard data from analogs suggest avoiding moisture and prolonged exposure to air .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the boronic acid group during aqueous-phase reactions?

  • Methodology :

  • Coordination Stabilization : Use diethanolamine (DEA) to form cyclic boronic esters, which enhance stability in protic environments .
  • pH Control : Maintain mildly acidic conditions (pH 5–6) to slow hydrolysis while retaining reactivity for cross-coupling .
  • Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester, which is later deprotected in situ using methyl boronic acid under basic conditions .

Q. What role does the amino group play in modulating reactivity during cross-coupling reactions?

  • Methodology : The amino group acts as an electron-donating substituent, activating the aryl ring toward electrophilic substitution. This can:

  • Enhance Coupling Efficiency : Accelerate oxidative addition in Suzuki-Miyaura reactions by increasing electron density at the boronic acid site .
  • Direct Regioselectivity : Influence ortho/para selectivity in subsequent functionalization steps (e.g., halogenation) .
    • Contradiction Note : Some studies report reduced stability of amino-substituted boronic acids under basic conditions due to competing protonation-deprotonation equilibria .

Q. What challenges arise when employing this compound in biological assays (e.g., aqueous buffers)?

  • Methodology :

  • Solubility Limitations : Poor solubility in water necessitates co-solvents (e.g., DMSO ≤10%) or formulation as nanoparticles .
  • Reactivity with Biomolecules : Boronic acids may form reversible adducts with diols (e.g., sugars) or thiols, complicating bioactivity interpretation. Pre-incubation controls are recommended .
  • Hydrolysis Monitoring : Use ¹¹B NMR or colorimetric assays (e.g., Alizarin Red S) to quantify boronic acid degradation over time .

Data Contradictions and Resolution

  • Stability vs. Reactivity : While pinacol esters improve stability, they reduce reactivity in cross-couplings. DEA esters offer a compromise, but synthesis protocols vary in efficiency .
  • Amino Group Effects : Conflicting reports on amino-directed coupling efficiency suggest substrate-specific optimization is critical .

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